7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
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Overview
Description
7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring fused with a benzoxadiazole moiety and substituted with a dichlorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzoxadiazole Moiety: The benzoxadiazole ring can be introduced through a nucleophilic substitution reaction, where a suitable benzoxadiazole precursor reacts with the triazole intermediate.
Substitution with Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or halogenating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and materials science.
Biology: It has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment, where it may inhibit specific enzymes or pathways involved in tumor growth.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as sensors or catalysts.
Mechanism of Action
The mechanism by which 7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium exerts its effects involves interactions with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may disrupt specific signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: This compound shares a similar benzoxadiazole moiety and has been studied for its anticancer properties.
4-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)butanoic acid: Another related compound with potential biological activity.
Uniqueness
7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium is unique due to the presence of the triazole ring fused with the benzoxadiazole moiety and the dichlorophenyl substitution. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N5O2/c13-6-3-7(14)5-8(4-6)18-15-12-10(19(18)20)2-1-9-11(12)17-21-16-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHUQOIEBWKEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](N(N=C2C3=NON=C31)C4=CC(=CC(=C4)Cl)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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